![molecular formula C23H20N4O B5598767 N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)
N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. These processes are crucial for the formation of the imidazo[1,2-a]pyridine core and the attachment of various functional groups to the molecule, as demonstrated by the synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide (Qin et al., 2019).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, with further confirmation through X-ray diffraction. Density Functional Theory (DFT) is also applied to calculate the molecular structure, providing insights into the conformation and electronic properties of these compounds (Qin et al., 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including nucleophilic addition, cycloaddition, and ring transformation, leading to the formation of complex structures. These reactions are pivotal in exploring the reactivity and functionalization possibilities of the compound, enabling the synthesis of a wide range of derivatives with potential biological activities (Pan et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability of imidazo[1,2-a]pyridine derivatives, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, including its conformation and electronic distribution, which can be studied through crystallographic analyses and DFT calculations (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyridine derivatives, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are explored through experimental and theoretical studies. These investigations help in understanding the compound's behavior in chemical reactions and its applicability in synthesis and other chemical processes (Pan et al., 2010).
properties
IUPAC Name |
N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(27(20-9-10-20)14-17-5-4-12-24-13-17)19-8-11-22-25-21(16-26(22)15-19)18-6-2-1-3-7-18/h1-8,11-13,15-16,20H,9-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYARFUVUKHZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)C(=O)C3=CN4C=C(N=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide |
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